Tert-butyl ethyl(2-methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate
Description
Properties
Molecular Formula |
C22H34N2O3 |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
tert-butyl N-ethyl-N-(2-phenyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate |
InChI |
InChI=1S/C22H34N2O3/c1-5-24(20(25)27-21(2,3)4)18-15-19(17-9-7-6-8-10-17)26-22(16-18)11-13-23-14-12-22/h6-10,18-19,23H,5,11-16H2,1-4H3 |
InChI Key |
QOVRNWKCONNTEW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CC(OC2(C1)CCNCC2)C3=CC=CC=C3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Oxidative Cyclization of Hydroxyamide Precursors
A common strategy for 1-oxa-4-azaspiro systems involves oxidative cyclization using bis(acetoxy)iodobenzene (PhI(OAc)₂) and copper catalysis. For example:
- Intermediate preparation : React 4-aminophenol with α-hydroxy acids (e.g., lactic acid) to form hydroxyamides.
- Cyclization : Treat with PhI(OAc)₂ (2 equiv) and Cu[(CH₃CN)₄]ClO₄ (0.05 equiv) in dichloromethane (DCM) at room temperature.
Yield : 60–75% for analogous 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones.
Reductive Amination for Azaspiro Rings
For saturated spiro systems, reductive amination of ketones with primary amines is effective:
- Ketone synthesis : Oxidize a hydroxylated intermediate using pyridinium dichromate (PDC) in DCM.
- Reductive amination : React with ethylamine in the presence of NaBH₄ or NaBH(OAc)₃.
Conditions : THF, 60°C, followed by NaBH₄ at room temperature.
Yield : 60–70% for tert-butyl 4-((4-methylpyridin-2-yl)amino)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate.
Ethyl group introduction :
- N-Alkylation : Use ethyl bromide or iodide with NaH in DMF at 0°C to 25°C.
- Buchwald–Hartwig coupling : For aromatic ethyl groups, employ palladium catalysis.
Yield : 46–75% for O-alkylated spiro derivatives.
Carbamate Formation
Boc Protection of Secondary Amines
The tert-butyl carbamate (Boc) group is installed via:
Coupling Carbamoyl Chlorides
Alternative method for sterically hindered amines:
- Generate isocyanate : Treat acyl azides with heat or PhI(OAc)₂.
- Quench with tert-butanol : Form Boc-protected carbamate.
Yield : 50–65% for Curtius rearrangement-derived carbamates.
Integrated Synthetic Routes
Route 1: Sequential Functionalization
Route 2: Reductive Amination Approach
- Ketone synthesis : PDC oxidation of hydroxylated spiro compound.
- Reductive amination : With ethylamine and NaBH₄.
- Methylation : Grignard addition to ketone intermediate.
- Carbamate installation : Boc₂O/Et₃N in DCM.
Overall yield : ~28% (lower due to multiple steps).
Optimization and Challenges
Regioselectivity in Alkylation
Carbamate Stability
- Issue : Boc cleavage under acidic or high-temperature conditions.
- Mitigation : Conduct final Boc protection after introducing sensitive groups.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ethyl(2-methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the spirocyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction conditions such as temperature control and inert atmosphere .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Research indicates that compounds similar to tert-butyl ethyl(2-methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate exhibit significant biological activities, particularly in the fields of pharmacology and medicinal chemistry. Key applications include:
- Pain Management : The compound may interact with sigma receptors and mu-opioid receptors, suggesting potential applications in pain relief and management of neurological disorders.
- Antimicrobial Properties : Studies have shown that spirocyclic compounds often possess antimicrobial properties, making them candidates for developing new antibiotics or antimicrobial agents.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, contributing to its potential therapeutic applications in treating inflammatory diseases.
Comparative Analysis with Related Compounds
A comparative analysis of this compound with other related compounds reveals its unique structural features and potential advantages:
| Compound Name | Structure Type | Notable Features | Unique Aspects |
|---|---|---|---|
| Tert-butyl N-(9-imino)-9-thiaspiro[5.5]undecan | Spirocyclic | Contains sulfur; potential for different biological activity | Different heteroatom configuration |
| Tert-butyl 3-(4-bromophenyl)piperazine | Piperazine derivative | Exhibits distinct pharmacological properties | Lacks spirocyclic structure |
| Ethyl 4-(trifluoromethyl)phenylcarbamate | Carbamate | Simple structure; less complex interactions | Does not contain a spirocyclic framework |
This comparison illustrates that while there are many related compounds, this compound's unique combination of structural features positions it as a potentially valuable candidate in drug discovery and development efforts.
Case Studies and Research Findings
Several studies have explored the applications of compounds with similar structures:
- Anticancer Activity : Research has indicated that certain derivatives within the carbamate class show promise as anticancer agents, exhibiting significant cytotoxicity against various cancer cell lines. For instance, derivatives from similar scaffolds have demonstrated inhibitory effects on growth in leukemia and CNS cancer cell lines, suggesting potential for further development in cancer therapeutics .
- Local Anesthetic Properties : Carbamates are known for their local anesthetic effects, influencing cardiovascular functions and membrane fluidity. Compounds similar to this compound have been studied for their ability to modulate membrane dynamics, which correlates with anesthetic activity .
- Antimicrobial Applications : The efficacy of carbamate derivatives against pathogens has been documented, with certain compounds demonstrating superior activity compared to established antibiotics. This highlights the potential for developing new antimicrobial agents based on the structural framework provided by this compound .
Mechanism of Action
The mechanism of action of tert-butyl ethyl(2-methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues of Spirocyclic Carbamates
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Ring Heteroatoms : The target compound contains a 1-oxa-9-azaspiro core, while analogs like Tert-butyl 9-phenyl-1-azaspiro[5.5]undecane-1-carboxylate lack the ether oxygen, altering electronic properties and solubility .
Synthetic Accessibility : Yields for spirocyclic analogs (e.g., 32% for the phenyl derivative) suggest challenges in spiro ring formation, likely due to steric hindrance or competing pathways .
Spectroscopic and Physicochemical Properties
NMR Data Comparison:
Notable Differences:
- The phenyl-substituted analog shows distinct aromatic proton signals absent in the target compound.
- Methyl groups in the spiro ring (e.g., δ 1.49 ppm for tert-butyl) are consistent across analogs, confirming successful carbamate protection .
Biological Activity
Tert-butyl ethyl(2-methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate is a complex organic compound notable for its unique spirocyclic structure, which incorporates both nitrogen and oxygen heteroatoms. The compound's molecular formula is with a molecular weight of approximately 318.43 g/mol . This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a tert-butyl group and an ethyl carbamate moiety , which enhance its chemical reactivity and biological activity. The spirocyclic framework is significant as it influences the interaction with various biological targets, including receptors in the central nervous system (CNS).
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 318.43 g/mol |
| Structural Highlights | Tert-butyl, ethyl carbamate, spirocyclic structure |
Research indicates that this compound may interact with various receptors in the CNS, particularly sigma receptors and mu-opioid receptors. These interactions suggest potential applications in pain management and treatments for neurological disorders . Additionally, spirocyclic compounds like this one have been associated with antimicrobial and anti-inflammatory properties, broadening their therapeutic scope .
Antimicrobial Properties
Studies have shown that compounds with similar structural features exhibit significant antimicrobial activity. For instance, research on spirocyclic compounds has demonstrated their effectiveness against various bacterial strains, indicating that this compound may possess similar properties .
Anti-inflammatory Effects
Preliminary investigations suggest that this compound could modulate inflammatory pathways. Spirocyclic derivatives have been documented to inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases .
Case Studies
- Pain Management Applications :
- Chronic Kidney Disease :
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with other structurally related compounds is useful:
| Compound Name | Structure Type | Notable Features | Unique Aspects |
|---|---|---|---|
| Tert-butyl N-(9-imino)-9-thiaspiro[5.5]undecan | Spirocyclic | Contains sulfur; different biological activity | Different heteroatom configuration |
| Tert-butyl 3-(4-bromophenyl)piperazine | Piperazine derivative | Distinct pharmacological properties | Lacks spirocyclic structure |
| Ethyl 4-(trifluoromethyl)phenylcarbamate | Carbamate | Simple structure; less complex interactions | Does not contain a spirocyclic framework |
This comparison highlights how the unique combination of structural features in this compound positions it as a potentially valuable candidate for drug discovery and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
